molecular formula C14H11NO2 B12190829 Benzoic acid, 3-[(phenylmethylene)amino]- CAS No. 22774-11-4

Benzoic acid, 3-[(phenylmethylene)amino]-

Cat. No.: B12190829
CAS No.: 22774-11-4
M. Wt: 225.24 g/mol
InChI Key: LVDVILMEKYWYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-[(phenylmethylene)amino]- is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid moiety substituted with a phenylmethyleneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[(phenylmethylene)amino]- typically involves the condensation of benzoic acid with an appropriate amine under specific conditions. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .

Industrial Production Methods

Industrial production of benzoic acid derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(phenylmethylene)amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where the phenylmethyleneamino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Benzoic acid, 3-[(phenylmethylene)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(phenylmethylene)amino]- involves its interaction with specific molecular targets and pathways. For instance, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. In the liver, it is conjugated to glycine and excreted as hippuric acid . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Benzoic acid, 3-[(phenylmethylene)amino]- can be compared with other similar compounds, such as:

The uniqueness of benzoic acid, 3-[(phenylmethylene)amino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives.

Conclusion

Benzoic acid, 3-[(phenylmethylene)amino]- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities. Continued research on this compound can lead to the development of new materials and therapeutic agents.

Biological Activity

Benzoic acid, 3-[(phenylmethylene)amino]- (CAS No. 22774-11-4) is an organic compound notable for its structural features that include a benzoic acid moiety and a phenylmethylene amino group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties.

Chemical Structure and Properties

The molecular formula of benzoic acid, 3-[(phenylmethylene)amino]- is C14H11NO2, with a molecular weight of approximately 225.247 g/mol. The compound's structure is characterized by the following:

  • Carboxylic Acid Group : Contributes to its acidity and potential reactivity.
  • Amino Group : Suggests possible interactions with biological targets such as enzymes or receptors.

Enzyme Inhibition

Research indicates that compounds similar to benzoic acid, 3-[(phenylmethylene)amino]- may exhibit significant inhibitory effects on specific enzymes. One notable example is the inhibition of Aldo-keto reductase 1C3 (AKR1C3), which plays a crucial role in androgen metabolism and is implicated in castrate-resistant prostate cancer (CRPC). Studies have shown that derivatives of benzoic acid can achieve nanomolar affinities for AKR1C3, suggesting that benzoic acid, 3-[(phenylmethylene)amino]- could also possess similar inhibitory properties due to its structural analogies .

Anticancer Potential

The anticancer properties of benzoic acid derivatives have been explored through various studies. For instance, the synthesis and evaluation of substituted benzoic acids have revealed compounds with broad-spectrum anticancer activity. These studies indicate that structural modifications can enhance biological efficacy, with certain derivatives exhibiting significant cytotoxicity against cancer cell lines .

Case Studies and Research Findings

  • Inhibition of AKR1C3 :
    • A study demonstrated that specific substituted 3-(phenylamino)benzoic acids showed over 200-fold selectivity for AKR1C3 compared to other isoforms. This selectivity is crucial for therapeutic applications targeting CRPC .
    • The electronic effects of substituents on the benzoic acid structure were correlated with their inhibitory potency, highlighting the importance of molecular design in developing effective inhibitors.
  • Antitumor Activity :
    • In vitro assays have shown that certain derivatives of benzoic acid exhibit IC50 values in the low micromolar range against various cancer cell lines. These findings support the hypothesis that modifications to the benzoic acid structure can lead to enhanced biological activity .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
Benzoic AcidC7H6O2Simple aromatic carboxylic acid
3-Aminobenzoic AcidC7H7NO2Contains an amino group at meta position
BenzylamineC7H9NAn amine derivative that may react similarly
Benzoic Acid, 4-[(phenylmethylene)amino]-C16H15NO2Similar structure but para substitution
Benzoic Acid, ((phenylmethylene)amino)- methyl esterC15H13NO2Methyl ester derivative with potential different properties

Properties

CAS No.

22774-11-4

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-(benzylideneamino)benzoic acid

InChI

InChI=1S/C14H11NO2/c16-14(17)12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-10H,(H,16,17)

InChI Key

LVDVILMEKYWYQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.